molecular formula C9H10N4O2 B2539762 N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1511928-02-1

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2539762
CAS No.: 1511928-02-1
M. Wt: 206.205
InChI Key: MAJVSBVASUBRHT-UHFFFAOYSA-N
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Description

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that features a furan ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of vicinal N-((5-methylfuran-2-yl)methyl)aminoanilides. This process can be achieved through intramolecular cyclization under specific reaction conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include diketone derivatives, reduced triazole compounds, and substituted carboxamides. These products can be further utilized in various synthetic applications .

Scientific Research Applications

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and triazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its combination of a furan ring, a triazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the triazole ring, in particular, enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-2-3-7(15-6)4-10-9(14)8-5-11-13-12-8/h2-3,5H,4H2,1H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVSBVASUBRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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